molecular formula C8H7NO3 B13445161 2-Oxo-3-(pyridin-4-yl)propanoic acid

2-Oxo-3-(pyridin-4-yl)propanoic acid

Cat. No.: B13445161
M. Wt: 165.15 g/mol
InChI Key: FYZIKWSUGIDPBN-UHFFFAOYSA-N
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Description

2-Oxo-3-(pyridin-4-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyridine ring substituted at the 4-position, linked to a propanoic acid backbone with a ketone group at the α-carbon. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2-oxo-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C8H7NO3/c10-7(8(11)12)5-6-1-3-9-4-2-6/h1-4H,5H2,(H,11,12)

InChI Key

FYZIKWSUGIDPBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(pyridin-4-yl)propanoic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the oxo and propanoic acid functionalities. One common method involves the condensation of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by oxidative decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted pyridinyl derivatives.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Pyridine vs. Pyrazole Substituents
  • 2-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 1052567-31-3): Replacing pyridin-4-yl with a phenyl-pyrazole group introduces a bulkier, more electron-rich heterocycle. The molecular weight (230.22) is slightly higher than the pyridine analog, and solubility may differ due to altered hydrophobicity .
Trifluoromethylphenyl Substituents
  • 2-Oxo-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 120658-71-1): The electron-withdrawing CF₃ group increases acidity (pKa ~1.5–2.0) compared to the pyridin-4-yl derivative. This enhances metabolic stability, making it suitable for agrochemicals (e.g., herbicides like fluazifop) .
  • This positional effect may influence bioavailability .

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Weight CAS Number Key Property Change
2-Oxo-3-(pyridin-4-yl)propanoic acid Pyridin-4-yl 193.17* N/A High polarity, H-bond acceptor
2-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid Phenyl-pyrazole 230.22 1052567-31-3 Increased hydrophobicity
2-Oxo-3-(4-CF₃-phenyl)propanoic acid 4-CF₃-phenyl 232.16 120658-71-1 Enhanced acidity, metabolic stability

*Calculated based on molecular formula.

Functional Group Modifications

Ester Derivatives
  • Ethyl 2-oxo-3-(pyridin-4-yl)propanoate: The esterification of the carboxylic acid group (sc-351754, $188–399/g) increases lipophilicity, making it more suitable for organic synthesis or prodrug applications. Hydrolysis to the free acid under physiological conditions is a key reactivity difference .
Amino Acid Derivatives
  • (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: Replacing the ketone with an amino group converts the compound into a chiral amino acid. High water solubility and chirality make it relevant in peptide synthesis or enzyme inhibition studies .

Substituent Position Effects

Pyridin-2-yl vs. Pyridin-4-yl
  • 4-Oxo-4-(pyridin-2-ylamino)butanoic acid (CAS N/A): The pyridin-2-yl group allows for intramolecular hydrogen bonding (C—H···O interactions), stabilizing the crystal structure. This contrasts with the pyridin-4-yl analog, where nitrogen orientation may limit such interactions .

Biological Activity

2-Oxo-3-(pyridin-4-yl)propanoic acid, a compound featuring a pyridine ring and a keto group, has garnered attention in biochemical research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O3C_8H_8N_2O_3, with a molecular weight of approximately 180.16 g/mol. The structural features include:

  • Keto Group : Essential for enzyme interactions.
  • Pyridine Ring : Contributes to binding affinity with various biological targets.

The mechanism of action primarily involves the compound's ability to interact with enzymes and receptors, influencing several biochemical pathways. Key points include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways crucial for disease progression.
  • Receptor Modulation : It can act as a ligand, modulating receptor activity and affecting neurotransmission pathways, making it relevant in neurological research.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens:

  • Gram-negative Bacteria : Studies have shown its effectiveness against strains such as Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .

Antitumor Activity

The compound has demonstrated anti-tumor effects by:

  • Inhibiting HIF-1α : It reduces HIF-1α protein levels in cancer cell lines, suggesting a mechanism for its anti-cancer properties.

Structure–Activity Relationship (SAR)

A series of studies have elucidated the structure–activity relationships of this compound:

  • Modification Effects : Alterations in the pyridine ring or the keto group significantly affect biological activity, emphasizing the importance of these structural elements in drug design .
  • Comparative Analysis : Compared to similar compounds, such as 3-pyridinepropionic acid, this compound shows enhanced reactivity due to the presence of both a keto group and a pyridine ring.

Data Tables

Biological ActivityTarget Organisms/CellsIC50 Values (µM)References
AntibacterialE. coli15
P. aeruginosa20
AntitumorCancer Cell Lines10

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